

The Solubility Profile of 1-Indanol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Indanol**

Cat. No.: **B147123**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanol, a bicyclic alcohol, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents and fine chemicals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its utility in synthetic chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for **1-indanol**, detailed experimental protocols for its determination, and a logical workflow to guide researchers in their experimental design.

Quantitative and Qualitative Solubility Data

The solubility of **1-indanol** has been characterized in a limited number of common organic solvents. The available data, both quantitative and qualitative, are summarized in the table below. It is important to note that comprehensive quantitative solubility data across a wide range of solvents and temperatures is not extensively available in published literature.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Remarks
Water	H ₂ O	10 g/L[1][2][3][4]	20	Quantitative value.
Ethanol	C ₂ H ₅ OH	Soluble[1][2][3][4]	Not Specified	Qualitative description.
Benzene	C ₆ H ₆	Soluble[1][2][3][4]	Not Specified	Qualitative description.
Chloroform	CHCl ₃	Sparingly Soluble[1][3][4]	Not Specified	Qualitative description.
Methanol	CH ₃ OH	Slightly Soluble[1][3][4]	Not Specified	Qualitative description.
Petroleum Ether	-	Slightly Soluble[5]	Not Specified	Qualitative description.
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Likely High	Not Specified	Inferred from high solubility of similar compounds.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, a standardized experimental protocol is essential. The following section details a general yet robust methodology for determining the equilibrium solubility of a crystalline compound such as **1-indanol**. This protocol is based on the widely accepted isothermal shake-flask method.

Objective:

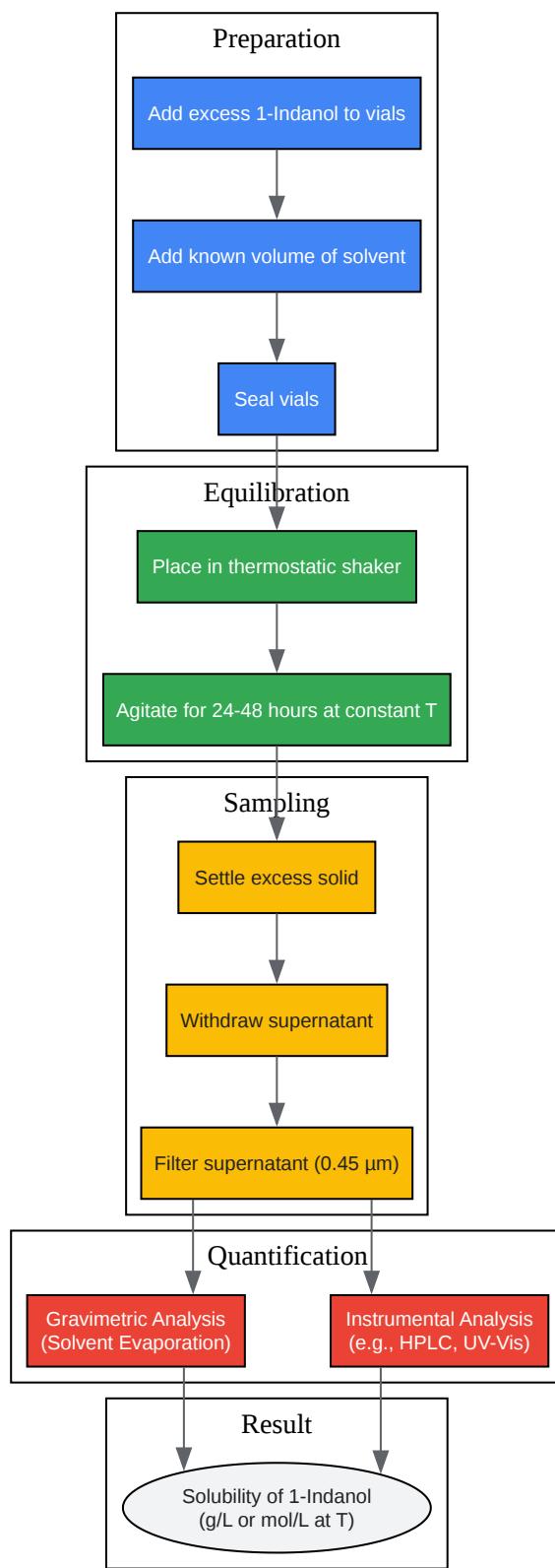
To determine the equilibrium solubility of **1-indanol** in a given organic solvent at a specified temperature.

Materials:

- **1-Indanol** (crystalline, high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Syringe filters (e.g., 0.45 μ m PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of crystalline **1-indanol** to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
 - To each vial, add a known volume of the selected organic solvent.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.
- Sample Collection and Preparation:


- After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
- Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

- Quantification:
 - Gravimetric Method:
 - Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of **1-indanol**.
 - Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved **1-indanol**.
 - Calculate the solubility in g/L or other appropriate units.
 - Spectroscopic/Chromatographic Method (Preferred for higher accuracy):
 - Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.
 - Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Determine the concentration of **1-indanol** in the diluted sample by comparing its response to the calibration curve.
 - Calculate the original concentration in the saturated solution, taking into account the dilution factor.

- Data Reporting:
 - The solubility should be reported in standard units such as g/100 mL, g/L, or mol/L.
 - The temperature at which the solubility was determined must be clearly stated.
 - It is recommended to perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of **1-indanol** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of **1-indanol** solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-INDANOL | 6351-10-6 [amp.chemicalbook.com]
- 2. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1-INDANOL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 1-Indanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Solubility Profile of 1-Indanol in Common Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147123#1-indanol-solubility-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com